molecular formula C9H13NO2 B13033818 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol

1-(6-Methoxy-2-methylpyridin-3-yl)ethanol

Katalognummer: B13033818
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: SBRYRTJPJNKSLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxy-2-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol typically involves the reaction of 6-methoxy-2-methylpyridine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring, forming the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sodium or potassium hydroxide, can further enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxy-2-methylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or amines (e.g., ammonia, methylamine) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(6-Methoxy-2-methylpyridin-3-yl)acetone or 1-(6-Methoxy-2-methylpyridin-3-yl)acetaldehyde.

    Reduction: Formation of 1-(6-Methoxy-2-methylpyridin-3-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives, depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxy-2-methylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(6-Methylpyridin-3-yl)ethanol: Lacks the methoxy group, resulting in different chemical properties.

    1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    1-(6-Methoxy-2-methylpyridin-3-yl)ethane: Lacks the hydroxyl group, resulting in different physical and chemical properties.

Uniqueness

1-(6-Methoxy-2-methylpyridin-3-yl)ethanol is unique due to the presence of both a methoxy group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

1-(6-methoxy-2-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C9H13NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5,7,11H,1-3H3

InChI-Schlüssel

SBRYRTJPJNKSLD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)OC)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.